molecular formula C12H16ClNO5S B1472991 4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid CAS No. 1858241-21-0

4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Cat. No. B1472991
CAS RN: 1858241-21-0
M. Wt: 321.78 g/mol
InChI Key: PXCDIQZPPZAHCV-UHFFFAOYSA-N
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Description

“4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid” is a chemical compound with the CAS Number: 1858241-21-0 . It has a molecular weight of 321.78 and its molecular formula is C12H16ClNO5S . The IUPAC name for this compound is 4-(N-(3-chloro-4-methoxyphenyl)methylsulfonamido)butanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16) . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Medicine: Potential Therapeutic Agent

This compound may serve as a precursor in the synthesis of molecules with potential therapeutic effects. Its structure suggests that it could be useful in the development of drugs targeting specific receptors or enzymes within the body. The presence of a methoxy group and a sulfonamide could indicate activity in central nervous system disorders or as an antimicrobial agent .

Agriculture: Pesticide Development

The chloro and methoxy groups present in this compound suggest that it could be synthesized into pesticides. These functional groups are often seen in molecules that disrupt the life cycle of pests, providing a chemical basis for protecting crops without harming the environment or human health .

Material Science: Polymer Synthesis

In material science, this compound could be used to create novel polymers with unique properties, such as increased durability or chemical resistance. The butanoic acid moiety might allow for polymerization, leading to materials suitable for industrial applications .

Environmental Science: Pollution Remediation

The sulfonamide group in this compound could be explored for environmental remediation techniques, particularly in the removal of heavy metals and other pollutants from water sources. Its chemical properties may allow it to bind to contaminants, facilitating their extraction from the environment .

Biochemistry: Enzyme Inhibition Studies

This compound’s structure is conducive to enzyme interaction, making it a candidate for studying enzyme inhibition. It could be used to understand the biochemical pathways of diseases and aid in the design of inhibitors that can regulate metabolic processes .

Pharmacology: Drug Delivery Systems

Due to its potential for modification and bioactivity, this compound could be investigated for use in drug delivery systems. Its molecular framework might be adapted to carry therapeutic agents to specific sites within the body, enhancing the efficacy and reducing the side effects of drugs .

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-(3-chloro-4-methoxy-N-methylsulfonylanilino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO5S/c1-19-11-6-5-9(8-10(11)13)14(20(2,17)18)7-3-4-12(15)16/h5-6,8H,3-4,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXCDIQZPPZAHCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CCCC(=O)O)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-Chloro-4-methoxyphenyl)(methylsulfonyl)amino]butanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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